molecular formula C14H26N2O2 B7039069 N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide

N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide

Cat. No.: B7039069
M. Wt: 254.37 g/mol
InChI Key: CTVOFHCQACHAKX-UHFFFAOYSA-N
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Description

N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide is a synthetic compound with a complex structure that includes a pyrrolidine ring, an oxane ring, and a carboxamide group

Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11(2)15(3)14(17)13-5-4-8-16(13)12-6-9-18-10-7-12/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVOFHCQACHAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CCCN1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an oxane moiety.

    Carboxamide Formation: The carboxamide group is usually introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxan-4-yl)methanamine
  • N-methyl-1-tetrahydro-2H-pyran-4-ylethanamine

Uniqueness

N-methyl-1-(oxan-4-yl)-N-propan-2-ylpyrrolidine-2-carboxamide is unique due to its combination of a pyrrolidine ring and an oxane ring, which is not commonly found in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

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